2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the phenyl ring and the bicyclic structure. This reaction requires a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring enhance its binding affinity to receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid
Uniqueness: 2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural feature can influence its reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-19-10-4-8(2-3-9(10)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFCWRHLSLADBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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